3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine
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Overview
Description
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group, a nitrophenyl group, and a sulfanyl group attached to the L-valine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine typically involves the following steps:
Starting Materials: The synthesis begins with L-valine, which is commercially available.
Thioether Formation: The 2-nitroaniline is then reacted with a thiol compound to introduce the sulfanyl group, forming 2-nitrophenyl sulfide.
Coupling Reaction: The final step involves coupling the 2-nitrophenyl sulfide with 3-methyl-L-valine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-isoleucine: Similar structure but with an isoleucine backbone.
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-leucine: Similar structure but with a leucine backbone.
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine: Similar structure but with a threonine backbone.
Uniqueness
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine is unique due to its specific combination of functional groups and the L-valine backbone, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62965-36-0 |
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Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
(2S)-3,3-dimethyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)10(11(15)16)13-19-9-7-5-4-6-8(9)14(17)18/h4-7,10,13H,1-3H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
OCDLQGIFMOTVRD-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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